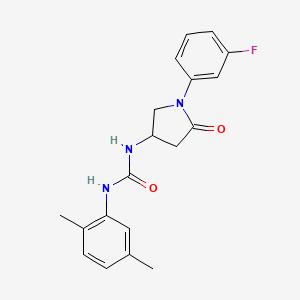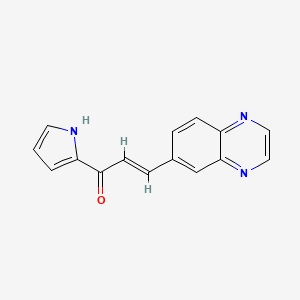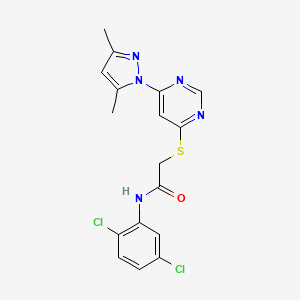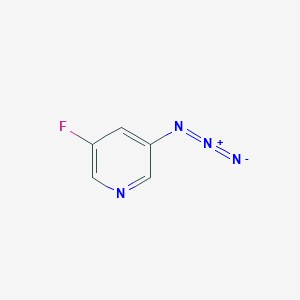
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound that has been synthesized for its potential use in scientific research. This compound has been of interest due to its unique structure and potential for various applications.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of CDK2. CDK2 is a protein kinase that plays a critical role in cell cycle progression, specifically in the transition from G1 to S phase. Inhibition of CDK2 by this compound results in the arrest of the cell cycle and the induction of apoptosis. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of CDK2 and the induction of apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments include its potential as a CDK2 inhibitor and anti-inflammatory agent. However, the limitations of this compound include its low solubility and potential toxicity at high concentrations.
Orientations Futures
For 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea include further studies on its potential as a CDK2 inhibitor for cancer therapy and as an anti-inflammatory agent for the treatment of inflammatory diseases. In addition, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of CDK2.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the reaction of 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 1,1'-carbonyldiimidazole, followed by the addition of 2,5-dimethylaniline and urea. This reaction results in the formation of the desired compound. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has potential applications in scientific research. This compound has been studied for its potential as a protein kinase inhibitor, specifically for the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in cell cycle progression and has been identified as a potential target for cancer therapy. In addition, this compound has also been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-6-7-13(2)17(8-12)22-19(25)21-15-10-18(24)23(11-15)16-5-3-4-14(20)9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXOKVWTOHKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)




![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)

![2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide](/img/structure/B2395569.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide](/img/structure/B2395573.png)
![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)